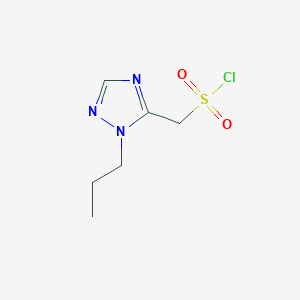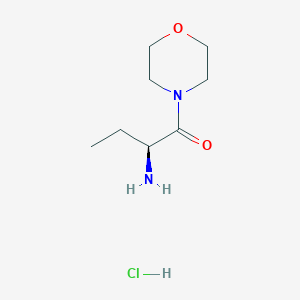
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride is a chemical compound with a molecular formula of C9H19ClN2O2 and a molecular weight of 222.7 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride typically involves the reaction of (2S)-2-amino-1-butanone with morpholine in the presence of hydrochloric acid. The reaction conditions often include:
Reactants: (2S)-2-amino-1-butanone and morpholine.
Catalyst: Hydrochloric acid.
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The process may include steps such as:
Mixing: Combining the reactants in a large reactor.
Heating: Maintaining the reaction mixture at the desired temperature.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Drying: Removing any residual solvents to obtain the pure compound.
化学反应分析
Types of Reactions
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
科学研究应用
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride:
(2S)-2-amino-1-(piperidin-4-yl)butan-1-one hydrochloride: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its morpholine ring contributes to its stability and reactivity, making it valuable in various applications.
属性
分子式 |
C8H17ClN2O2 |
|---|---|
分子量 |
208.68 g/mol |
IUPAC 名称 |
(2S)-2-amino-1-morpholin-4-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-7(9)8(11)10-3-5-12-6-4-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
RQGHDTWPROXKEX-FJXQXJEOSA-N |
手性 SMILES |
CC[C@@H](C(=O)N1CCOCC1)N.Cl |
规范 SMILES |
CCC(C(=O)N1CCOCC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)

![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
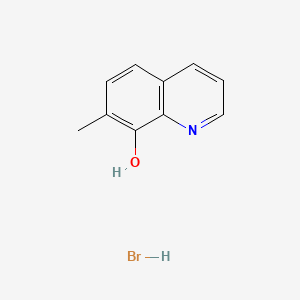
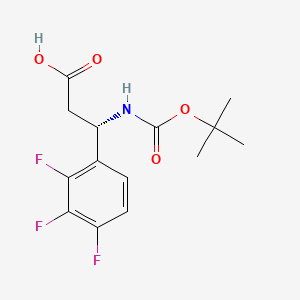
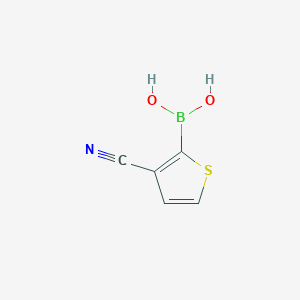
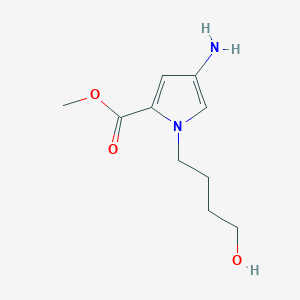
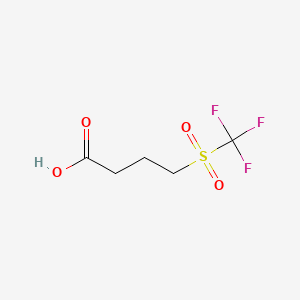
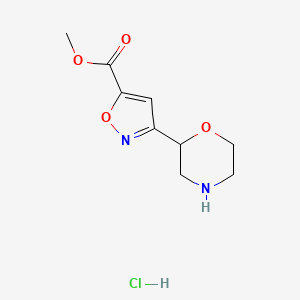
![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
